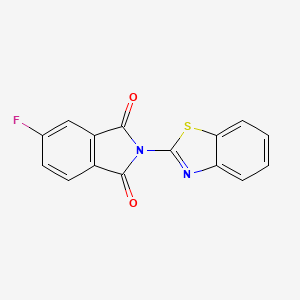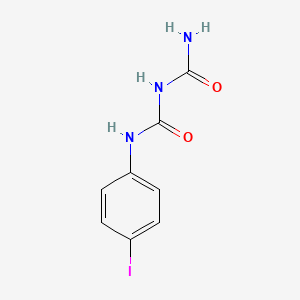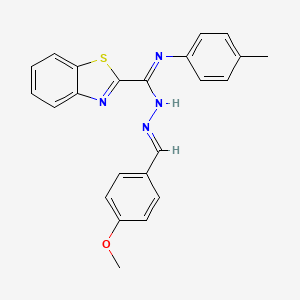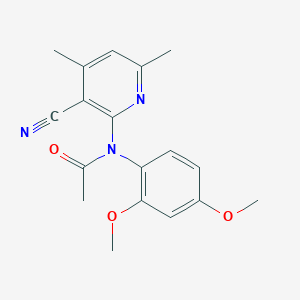
2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione is a heterocyclic compound that combines the structural features of benzothiazole and isoindole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 5-fluoroisatin in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)isoindole-1,3-dione: Lacks the fluorine atom, which may affect its biological activity.
5-Fluoroisoindole-1,3-dione: Lacks the benzothiazole moiety, which may reduce its overall potency.
2-(1,3-Benzothiazol-2-yl)-isoindole-1,3-dione: Similar structure but without the fluorine substitution.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione is unique due to the presence of both benzothiazole and isoindole moieties, as well as the fluorine atom. This combination of structural features contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7FN2O2S/c16-8-5-6-9-10(7-8)14(20)18(13(9)19)15-17-11-3-1-2-4-12(11)21-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZBIXUKYZSMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5512595.png)
![(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)

![4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5512679.png)
![2-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B5512683.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5512689.png)
